
5,7,9,14,17-Eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,9,14,17-Eicosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .
Table 1: Cardiovascular Benefits of EPA
Study | Population | Findings |
---|---|---|
Vascepa Study | Adults with high triglycerides | 33% reduction in triglycerides |
Meta-analysis | Patients with heart disease | Reduced risk of heart attack and stroke |
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .
Case Study: Anti-Obesity Mechanism
In a controlled study involving male C57BL/6J mice:
- Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.
- Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.
- The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .
Cancer Research
Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .
Table 2: Anticancer Effects of MAG-EPA
Study | Cell Line | Concentration | Effects Observed |
---|---|---|---|
Colorectal Cancer Study | HCT116 cells | 30 µM | Increased apoptosis markers (caspases 3 & 7) |
Neuropsychiatric Applications
EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .
Eigenschaften
CAS-Nummer |
108526-93-8 |
---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
InChI-Schlüssel |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Isomerische SMILES |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonyme |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.